mAChR-IN-1 -

mAChR-IN-1

Catalog Number: EVT-253220
CAS Number:
Molecular Formula: C23H25IN2O2
Molecular Weight: 488.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
mAChR-IN-1 is a potent muscarinic cholinergic receptor(mAChR) antagonist with IC50 of 17 nM.
Source and Classification

The compound mAChR-IN-1 is classified under muscarinic acetylcholine receptor antagonists. It has been identified through high-throughput screening methods aimed at finding selective inhibitors for the M1 receptor subtype. This classification is significant as it helps target specific pathways in pharmacological studies and drug development.

Synthesis Analysis

Methods and Technical Details

The synthesis of mAChR-IN-1 involves a multi-step process that typically includes the following stages:

  1. Starting Materials: The synthesis begins with readily available precursors that can be modified through various chemical reactions.
  2. Reactions: Key synthetic steps often involve:
    • Amidation: To introduce amine functionalities that enhance binding affinity.
    • Cyclization: Creating cyclic structures that are crucial for receptor binding.
    • Purification: Techniques such as column chromatography are employed to isolate the desired product from by-products.
  3. Characterization: The final product is characterized using techniques like Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry to confirm its structure and purity.

For example, one study utilized iterative analog library approaches to optimize the synthesis of M1 antagonists, demonstrating the importance of structure-activity relationship (SAR) analysis in identifying potent compounds .

Molecular Structure Analysis

Structure and Data

The molecular structure of mAChR-IN-1 features a core framework that facilitates interaction with the M1 muscarinic receptor. The specific structural components typically include:

  • Aromatic Rings: Contributing to hydrophobic interactions with the receptor.
  • Aliphatic Chains: Enhancing solubility and receptor binding.
  • Functional Groups: Such as amines or carboxylates that can form hydrogen bonds with receptor sites.

Quantitative data regarding bond lengths, angles, and torsional angles are essential for understanding how these structural elements influence binding affinity and selectivity.

Chemical Reactions Analysis

Reactions and Technical Details

mAChR-IN-1 undergoes several chemical reactions during its synthesis:

  1. Nucleophilic Substitution: Often used to introduce new functional groups onto the aromatic rings.
  2. Cross-Coupling Reactions: Such as Suzuki or Sonogashira reactions, which are pivotal in forming carbon-carbon bonds necessary for building complex structures.
  3. Deprotection Steps: Involves removing protecting groups used during synthesis to yield the final active compound.

Each reaction step is optimized for yield and purity, ensuring that the final product exhibits high efficacy as an antagonist.

Mechanism of Action

Process and Data

The mechanism of action of mAChR-IN-1 involves its binding to the M1 muscarinic acetylcholine receptor, leading to inhibition of receptor activation by acetylcholine. This process can be outlined as follows:

  1. Binding Affinity: The compound binds competitively at the orthosteric site of the M1 receptor.
  2. Signal Transduction Inhibition: By blocking acetylcholine from activating the receptor, downstream signaling pathways mediated by G proteins (specifically Gαq/11) are inhibited, resulting in decreased intracellular calcium mobilization .
  3. Functional Outcomes: This inhibition can lead to alterations in physiological responses associated with cholinergic signaling, making it a valuable tool for studying receptor function.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

mAChR-IN-1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically around 300-500 g/mol depending on specific substitutions.
  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide but may have limited water solubility.
  • Stability: The compound's stability under various pH conditions is crucial for its application in biological systems.

These properties are essential for determining its suitability for in vivo studies or therapeutic applications.

Applications

Scientific Uses

mAChR-IN-1 has several scientific applications:

  • Research Tool: It serves as a chemical probe for studying the role of M1 muscarinic receptors in various biological processes.
  • Therapeutic Development: Insights gained from using mAChR-IN-1 can lead to the development of new treatments for diseases characterized by dysregulated cholinergic signaling, such as Alzheimer's disease .
  • Imaging Studies: The compound may also be utilized in conjunction with imaging techniques like Positron Emission Tomography to visualize receptor occupancy in vivo .
Molecular Characterization of mAChR-IN-1

Structural Features of Muscarinic Acetylcholine Receptors (mAChRs)

Muscarinic acetylcholine receptors (mAChRs) belong to the Class A G protein-coupled receptor (GPCR) family. They feature a characteristic heptahelical transmembrane (7TM) domain with an extracellular N-terminus and intracellular C-terminus. The orthosteric acetylcholine-binding site is highly conserved across subtypes and located within a hydrophilic extracellular channel formed by TM3-TM7 helices [4] [6].

Comparative Analysis of mAChR Subtypes (M1–M5)

The five mAChR subtypes (M1–M5) share 64–82% transmembrane sequence identity but exhibit distinct G-protein coupling preferences and physiological functions [2] [10]:

Table 1: Functional Classification of mAChR Subtypes

SubtypeG-Protein CouplingPrimary Effector PathwaysKey Physiological Roles
M1Gq/11↑ PLCβ, ↑ IP3/DAG, ↑ Ca²⁺Cognitive processing, neuronal excitation, gastric acid secretion
M2Gi/o↓ cAMP, ↑ K⁺ conductance, ↓ Ca²⁺ influxCardiac rate inhibition, presynaptic autoinhibition, smooth muscle contraction
M3Gq/11↑ PLCβ, ↑ IP3/DAG, ↑ Ca²⁺Smooth muscle contraction (bronchial, gastrointestinal), glandular secretion, vasodilation
M4Gi/o↓ cAMP, ↑ K⁺ conductanceMotor control, dopamine modulation, analgesic effects
M5Gq/11↑ PLCβ, ↑ IP3/DAG, ↑ Ca²⁺CNS dopamine release, cerebral vasodilation, novel roles in melanoma signaling [9]

M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C-β (PLCβ) and increasing intracellular calcium. Conversely, M2 and M4 receptors inhibit adenylyl cyclase via Gi/o proteins and regulate ion channels [6] [10]. The M5 subtype, historically considered CNS-specific, has been identified in human melanoma cells with unique signaling profiles including arachidonic acid release and calcium influx [9].

Orthosteric vs. Allosteric Binding Sites in mAChRs

The orthosteric site is conserved across subtypes, with residues D147³.³² (TM3), N507⁶.⁵² (TM6), and Y529⁷.³⁹ (TM7) forming critical hydrogen bonds with acetylcholine’s quaternary ammonium and ester groups [4] [6]. This conservation complicates subtype-selective drug design.

Allosteric sites are topographically distinct and less conserved:

  • The extracellular vestibule (ECL2-TM7 interface) undergoes contraction during receptor activation and accommodates positive allosteric modulators (PAMs) like LY2119620 [4] [10].
  • The intracellular allosteric site near TM2 influences G-protein selectivity via residues like F2.61 (M3) or Y2.61 (M2), which reposition TM7 and the orthosteric site residue Y7.39 [4].
  • Bitopic ligands bridge orthosteric and allosteric domains, achieving improved selectivity [8].

Biochemical Properties of mAChR-IN-1

Ligand-Receptor Interaction Mechanisms

mAChR-IN-1 binds mAChRs via a multi-step mechanism involving transient allosteric docking before orthosteric site engagement. Molecular dynamics simulations reveal:

  • Initial extracellular vestibule binding: The ligand pauses at an allosteric site formed by ECL2 residues (e.g., L225 in M3, F181 in M2) [4].
  • Orthosteric site penetration: The ligand displaces a conserved "tyrosine lid" (Y148³.³³, Y506⁶.⁵¹, Y529⁷.³⁹) to access the deep binding pocket [4].
  • Stabilization network:
  • Ionic bond between ligand’s tertiary amine and D147³.³²
  • Hydrogen bonds with N507⁶.⁵²
  • Hydrophobic interactions with TM3, TM5, TM6, and TM7 residues [4] [6]

Table 2: Key mAChR Residues for Ligand Binding

Residue (Ballesteros-Weinstein #)Role in Ligand BindingSubtype Conservation
D147³.³²Ionic interaction with ligand amineAbsolute (M1-M5)
Y529⁷.³⁹Gating residue for orthosteric site entryAbsolute (M1-M5)
N507⁶.⁵²Hydrogen bonding to ligand carbonylsAbsolute (M1-M5)
L225 (ECL2, M3) / F181 (ECL2, M2)Allosteric site selectivity determinantSubtype-specific

Selectivity Profiling Across mAChR Subtypes

mAChR-IN-1 exhibits kinetic and functional selectivity:

  • Kinetic selectivity: Slower dissociation from M3 vs. M2 receptors (t₁/₂ ≈ 30 min vs. 3 min) due to ECL2 mobility differences (F181 in M2 increases flexibility vs. L225 in M3) [4].
  • Subtype affinity variations: Despite conserved orthosteric residues, subtle structural divergences enable selectivity:
  • TM2 residue F2.61 (M3) vs. Y2.61 (M2) repositions Y7.39, altering pocket topology [4].
  • ECL2 length and composition influence ligand access (e.g., M1 ECL2 is longer than M2’s) [3].
  • Functional selectivity (biased signaling): mAChR-IN-1 may preferentially activate Gq over β-arrestin pathways in M1/M3 receptors due to TM5 extension and C-terminal interactions observed in Gq-coupled complexes [10].

Structural Biology Insights

Cryo-EM/X-ray Crystallography Studies of mAChR–Ligand Complexes

High-resolution structures reveal activation mechanisms:

  • M3 receptor-tiotropium complex (X-ray, 3.4 Å):
  • Inverse agonist binding deep within the 7TM bundle
  • Outward bend at TM4 extracellular end stabilized by Q207–L204 hydrogen bond [4]
  • M1R–G₁₁ (cryo-EM, 3.3 Å) and M2R–GoA (cryo-EM, 3.6 Å):
  • TM6 outward displacement: 11 Å in M1R–G₁₁ vs. 8 Å in M2R–GoA, accommodating Gα C-terminus
  • G-protein engagement differences:
  • M1R’s extended TM5 and C-terminus interact with Gα₁₁ β-hairpin and α-helical domains
  • M2R’s ICL2 forms tighter contacts with GoA αN-β1 junction [7] [10]
  • Extracellular vestibule contraction: TM6 movement toward ECL2 (3.9 Å in M1R) enables PAM binding [10]

Mutagenesis Studies to Identify Critical Binding Residues

Residue-specific perturbations validate structural insights:

  • Orthosteric site mutants:
  • D147³.³²A: Eliminates agonist binding (>1000-fold affinity loss) [3] [6]
  • N507⁶.⁵²A: Disrupts hydrogen bonding, reduces antagonist potency 50-fold [4]
  • Allosteric site mutants:
  • M3 F2.61Y: Alters activation profile without affecting antagonist kinetics [4]
  • ECL2 swaps (e.g., M2 F181L): Accelerate tiotropium dissociation but insufficient for full kinetic selectivity [4]
  • G-coupling determinants:
  • M1R C-terminal truncation: Impairs Gq coupling efficiency by 70% due to lost Gβγ interactions [10]
  • M2R ICL2 mutations (e.g., T11³⁷A): Disrupt GoA coupling specificity [3]

Properties

Product Name

mAChR-IN-1

IUPAC Name

3-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione

Molecular Formula

C23H25IN2O2

Molecular Weight

488.4 g/mol

InChI

InChI=1S/C23H25IN2O2/c24-20-8-6-17(7-9-20)16-26-14-11-19(12-15-26)23(18-4-2-1-3-5-18)13-10-21(27)25-22(23)28/h1-9,19H,10-16H2,(H,25,27,28)

InChI Key

WJLRTFJPHDSXAF-UHFFFAOYSA-N

SMILES

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)I

Synonyms

3-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione

Canonical SMILES

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.